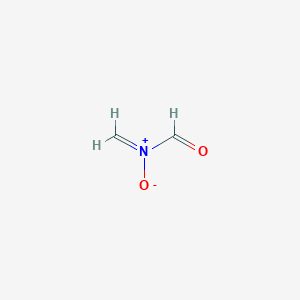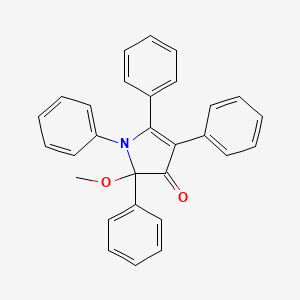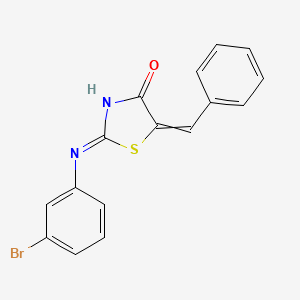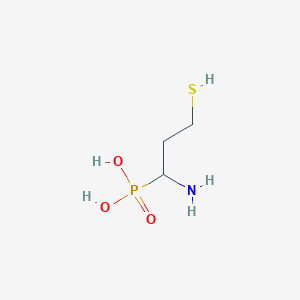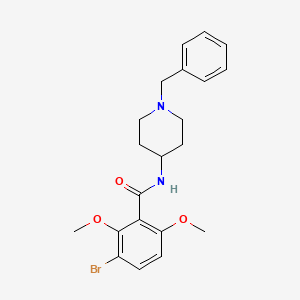
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylpiperidine moiety attached to a brominated and dimethoxylated benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidin-4-one, which is achieved by the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Bromination and Dimethoxylation: The benzylpiperidine intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. Following this, the compound is further reacted with methoxy groups using methanol and a suitable catalyst to achieve dimethoxylation.
Amidation: The final step involves the coupling of the brominated and dimethoxylated benzylpiperidine intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide:
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Features a sulfanyl group, which imparts unique chemical and biological characteristics.
特性
CAS番号 |
89653-79-2 |
|---|---|
分子式 |
C21H25BrN2O3 |
分子量 |
433.3 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H25BrN2O3/c1-26-18-9-8-17(22)20(27-2)19(18)21(25)23-16-10-12-24(13-11-16)14-15-6-4-3-5-7-15/h3-9,16H,10-14H2,1-2H3,(H,23,25) |
InChIキー |
KWWPIQRIVFNWOA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



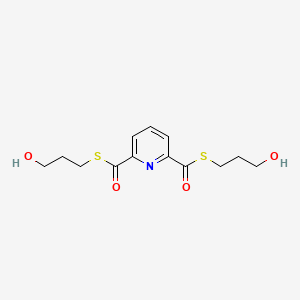
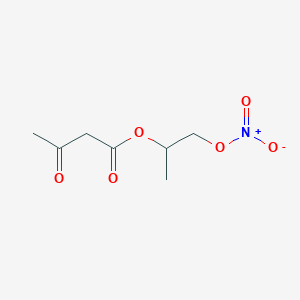
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
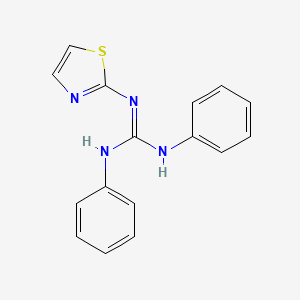
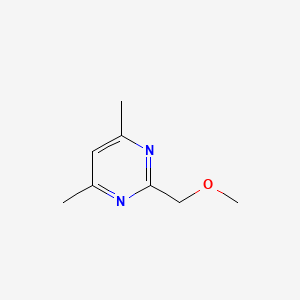
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
